molecular formula C25H26N2OS B12141832 3-phenyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

3-phenyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No.: B12141832
M. Wt: 402.6 g/mol
InChI Key: JUXHOVAPOUUBQB-UHFFFAOYSA-N
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Description

3-Phenyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one (molecular formula: C₂₃H₂₂N₂OS; molecular weight: 374.5 g/mol) is a spirocyclic quinazoline derivative characterized by a benzo[h]quinazoline core fused with a cyclopentane ring and substituted with phenyl and propylsulfanyl groups at positions 3 and 2, respectively. Spiro compounds, such as this, are of significant interest due to their structural complexity and diverse biological activities, including anticancer, antimicrobial, and antiviral properties .

Properties

Molecular Formula

C25H26N2OS

Molecular Weight

402.6 g/mol

IUPAC Name

3-phenyl-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C25H26N2OS/c1-2-16-29-24-26-22-20-13-7-6-10-18(20)17-25(14-8-9-15-25)21(22)23(28)27(24)19-11-4-3-5-12-19/h3-7,10-13H,2,8-9,14-17H2,1H3

InChI Key

JUXHOVAPOUUBQB-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the quinazoline ring .

Scientific Research Applications

3-phenyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of 3-phenyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related spiroquinazoline derivatives, focusing on substituent effects, molecular properties, and biological activities.

Substituent Variations and Molecular Properties

Sulfanyl Group Modifications
  • Target Compound : The propylsulfanyl (C₃H₇S-) group at position 2 contributes to moderate lipophilicity (XLogP3 ~5 inferred from analogs) and may enhance membrane permeability compared to shorter alkyl chains.
  • 3-Ethyl-2-(Methylthio) Analogs: Substitution with a methylsulfanyl group (CH₃S-) reduces steric bulk and lipophilicity. For example, 3-ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one demonstrated antitumor and antimonoaminoxidaze (MAO) inhibitory activities in vitro .
  • Benzylsulfanyl Derivatives : 2-(Benzylsulfanyl)-3-phenyl analogs (e.g., C₂₈H₂₈N₂OS) exhibit increased aromaticity and molecular weight (~434 g/mol), which may improve protein binding through π-π interactions. One such compound showed binding to Zika virus NS3 protein (ΔG = -7.1 kcal/mol) via hydrogen bonds with Ser135 and Asn152 residues .
Position 3 Substituents
  • Phenyl vs. For instance, 3-(3-hydroxypropyl)-2-phenylspiro[benzo[h]quinazoline-5,1'-cyclohexane]-4-one (C₂₆H₂₈N₂O₂; MW: 400.5 g/mol) incorporates a hydroxyl group, enhancing solubility but reducing logP .

Spiro Ring System Variations

  • Cyclopentane vs.

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